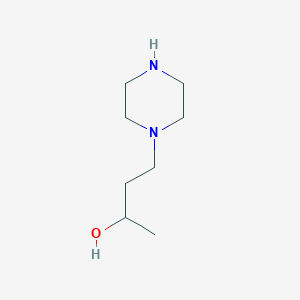

4-(Piperazin-1-yl)butan-2-ol

CAS No.: 71322-79-7

Cat. No.: VC16217367

Molecular Formula: C8H18N2O

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71322-79-7 |

|---|---|

| Molecular Formula | C8H18N2O |

| Molecular Weight | 158.24 g/mol |

| IUPAC Name | 4-piperazin-1-ylbutan-2-ol |

| Standard InChI | InChI=1S/C8H18N2O/c1-8(11)2-5-10-6-3-9-4-7-10/h8-9,11H,2-7H2,1H3 |

| Standard InChI Key | AHWPPSRMUJEAPR-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCN1CCNCC1)O |

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

The IUPAC name for this compound is 1-piperazin-1-ylbutan-2-ol, with the canonical SMILES representation CCC(CN1CCNCC1)O3. Key identifiers include:

-

CAS Registry Number: 14135-69-44

-

InChI Key: QFHKAHRMNXZOAS-UHFFFAOYSA-N5

-

DSSTox Substance ID: DTXSID705589476

The compound’s structure comprises a piperazine ring (a six-membered heterocycle with two nitrogen atoms) attached to a butanol chain at the second carbon. This configuration enables diverse reactivity, particularly in nucleophilic substitution and hydrogen-bonding interactions.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem7 | |

| Molecular Weight | 158.24 g/mol | PubChem7 |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Solubility | Moderate in polar solvents | Inferred8 |

The hydroxyl group at the second carbon enhances solubility in polar solvents like water and ethanol, while the piperazine moiety contributes to lipophilicity, facilitating membrane permeability in biological systems9.

Synthesis and Reaction Pathways

Synthetic Routes

While direct synthetic protocols for 1-(Piperazin-1-yl)butan-2-ol are sparsely documented, analogous piperazine derivatives provide insight into plausible methodologies. A common strategy involves alkylation of piperazine with halogenated or activated alcohol precursors. For example:

-

Reductive Amination: Reacting piperazine with 4-hydroxy-2-butanone under reductive conditions (e.g., ) could yield the target compound10.

-

Nucleophilic Substitution: Treatment of 2-bromo-1-butanol with piperazine in a polar aprotic solvent (e.g., DMF) may facilitate displacement of the bromide11.

A study on related piperazine derivatives demonstrated the use of lithium aluminum hydride (LiAlH) for reducing carbonyl intermediates to alcohols, a method applicable to synthesizing this compound12. For instance, reducing a ketone precursor like 4-piperazin-1-ylbutan-2-one would directly yield 1-(Piperazin-1-yl)butan-2-ol.

Industrial-Scale Production

Industrial synthesis emphasizes cost efficiency and scalability. Continuous-flow reactors and optimized catalytic systems (e.g., palladium on carbon for hydrogenation) are likely employed to enhance yield and purity13.

Chemical Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: The hydroxyl group can be oxidized to a ketone () using agents like potassium permanganate () or Jones reagent ()14.

-

Reduction: While the alcohol itself is a reduced form, further reduction of hypothetical ketone intermediates (e.g., to alkanes) is possible with 15.

Substitution Reactions

The piperazine nitrogen atoms participate in nucleophilic substitution. For example, alkylation with methyl iodide would yield 1-methyl-4-(piperazin-1-yl)butan-2-ol, altering pharmacological properties16.

Research Applications and Biological Activity

Medicinal Chemistry

Piperazine derivatives are renowned for their CNS activity, interacting with neurotransmitter receptors (e.g., serotonin, dopamine)17. While specific data on 1-(Piperazin-1-yl)butan-2-ol is limited, structural analogs exhibit:

-

Antimicrobial Effects: Piperazine-containing compounds inhibit bacterial growth by disrupting cell wall synthesis18.

-

Anticancer Potential: Derivatives targeting poly(ADP-ribose) polymerase (PARP) show promise in breast cancer models19.

Case Study: PARP Inhibition

A recent investigation into piperazine-based PARP inhibitors reported IC values of 18–57.3 μM against breast cancer cells, comparable to Olaparib20. Modifying the butanol chain in 1-(Piperazin-1-yl)butan-2-ol could enhance binding affinity to PARP’s catalytic domain.

Challenges and Future Directions

Current limitations include:

-

Synthetic Accessibility: Scalable routes remain underdeveloped.

-

Biological Data Gap: In vitro and in vivo studies are needed to validate hypothesized activities.

Future work should prioritize:

-

High-Throughput Screening to identify therapeutic targets.

-

Structure-Activity Relationship (SAR) Studies to optimize efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume